molecular formula C12H8ClF3N2O3S B1405538 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide CAS No. 1427460-72-7

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide

Cat. No.: B1405538
CAS No.: 1427460-72-7
M. Wt: 352.72 g/mol
InChI Key: BXVZALOFQAXATC-UHFFFAOYSA-N
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Description

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide is a chemical compound known for its unique structural properties and diverse applications. This compound features a pyridine ring substituted with a chloro and trifluoromethyl group, linked to a benzenesulfonamide moiety via an ether linkage. Its molecular formula is C12H6ClF3NO3S, and it is often used in various scientific research and industrial applications due to its reactivity and functional groups.

Preparation Methods

The synthesis of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-ol with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or receptors by binding to their active sites. The chloro and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively .

In the context of herbicides, similar compounds inhibit acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants. This inhibition disrupts the growth and development of weeds, making it an effective herbicidal agent .

Comparison with Similar Compounds

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide can be compared with other similar compounds such as:

    Haloxyfop-P-methyl: A herbicide with a similar pyridine structure but different functional groups.

    Fluazifop-P-butyl: Another herbicide with a similar mode of action but different structural features.

    Diclofop-methyl: A herbicide with a similar mechanism of action but different chemical structure.

These compounds share similar biological activities but differ in their chemical structures, which influence their specific applications and effectiveness.

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O3S/c13-10-5-7(12(14,15)16)6-18-11(10)21-8-1-3-9(4-2-8)22(17,19)20/h1-6H,(H2,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVZALOFQAXATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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